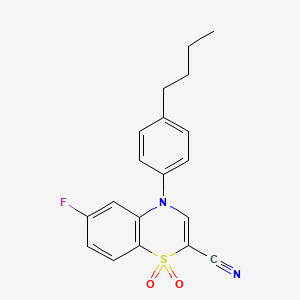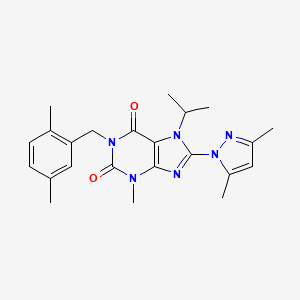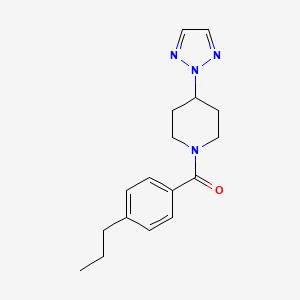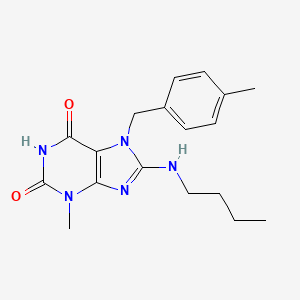
8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as BW-723C86, is a potent and selective agonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other neurological disorders.
Aplicaciones Científicas De Investigación
Targeted Kinase Inhibitors
This compound shows promise as a multi-targeted kinase inhibitor (TKI). Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer. By inhibiting multiple kinases, this compound could potentially treat various cancers by interfering with cell growth and proliferation .
Apoptosis Inducers
Apoptosis is the process of programmed cell death, which is a natural mechanism to remove damaged or unnecessary cells. This compound has been found to induce apoptosis in cancer cells, which could make it a valuable tool in cancer therapy. It works by increasing proapoptotic proteins and decreasing anti-apoptotic proteins, leading to the death of cancer cells .
Halogenated Compound Research
The compound is part of a class of halogenated molecules, which means it has halogen atoms strategically incorporated to enhance its potency, selectivity, and pharmacological properties. Research into halogenated compounds can lead to the development of more effective drugs with improved therapeutic effects .
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest in cancer cells. This means it can stop cells from dividing, which is a critical step in preventing the spread of cancer. Understanding how this compound causes cell cycle arrest can help develop new strategies for cancer treatment .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level. This compound has been studied using molecular docking to understand its binding interactions with various enzymes. Such studies are essential for the rational design of new drugs .
Protein Interaction Analysis
The compound’s interaction with proteins, especially enzymes like EGFR, Her2, VEGFR2, and CDK2, is of significant interest. By analyzing how this compound interacts with these proteins, researchers can gain insights into its mechanism of action and potential therapeutic applications .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various kinases . These kinases play a crucial role in cellular signaling and are often implicated in disease states, including cancer .
Mode of Action
Similar compounds have been found to inhibit the activity of their target kinases . This inhibition can disrupt cellular signaling pathways, leading to changes in cell behavior .
Biochemical Pathways
Kinase inhibitors typically affect pathways involved in cell growth, proliferation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by an increase in proapoptotic proteins and a decrease in antiapoptotic proteins .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity of many compounds .
Propiedades
IUPAC Name |
8-(butylamino)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-5-10-19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGIGDCHCNXAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2876128.png)
![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2876131.png)
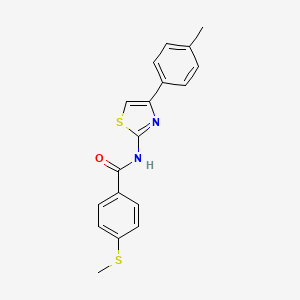
![N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2876136.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
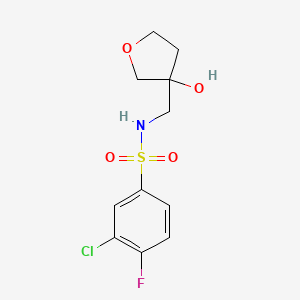
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)
